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REACTION_CXSMILES
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[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH2:13](Br)[CH:14]=[CH2:15]>CN(C=O)C>[CH2:15]([N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])[CH:14]=[CH2:13] |f:0.1,^1:11|
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Name
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|
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Quantity
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310.39 g
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Type
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reactant
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Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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Quantity
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290.4 mL
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Type
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reactant
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Smiles
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C(C=C)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir for 5 days
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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to remove salts
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Type
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WASH
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Details
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while washing the residue with ethyl acetate (1 L)
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was then partitioned between saturated aqueous NaHCO3 (0.5 L) and CH2Cl2 (0.8 L)
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Type
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CUSTOM
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Details
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the organic phase separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with CH2Cl2 (2×0.8 L)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic phases were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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|
Details
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concentrated under reduced pressure
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Reaction Time |
5 d |
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Name
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|
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Type
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product
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Smiles
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C(C=C)N1C(C=2C(C1=O)=CC=CC2)=O
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 294 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |